molecular formula C9H18N4 B2772261 1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine CAS No. 1856071-18-5

1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine

Cat. No.: B2772261
CAS No.: 1856071-18-5
M. Wt: 182.271
InChI Key: JBDFONDANSDWEF-UHFFFAOYSA-N
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Description

1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine is a multi-substituted pyrazole derivative. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole precursors with alkylating agents under controlled conditions. For instance, one method involves dissolving a pyrazole derivative in ethanol, cooling the solution, and then adding the alkylating agent dropwise while maintaining the temperature. The reaction mixture is then stirred for a specified period, followed by the addition of a base such as sodium bicarbonate to neutralize the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-5-[[methyl(propyl)amino]methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-4-5-12(2)7-8-6-9(10)13(3)11-8/h6H,4-5,7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDFONDANSDWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CC1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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